molecular formula C27H32N4O8 B1226426 2-Pyridinecarboxamide, 3-hydroxy-N-[(2Z,5R,6S,9S,10S,11R)-10-hydroxy-5,11-dimethyl-2-(1-methylpropylidene)-3,7,12-trioxo-9-(3-pyridinylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-

2-Pyridinecarboxamide, 3-hydroxy-N-[(2Z,5R,6S,9S,10S,11R)-10-hydroxy-5,11-dimethyl-2-(1-methylpropylidene)-3,7,12-trioxo-9-(3-pyridinylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-

Cat. No. B1226426
M. Wt: 540.6 g/mol
InChI Key: WHIKSLGSXKIHCA-QJJXMMRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridinecarboxamide, 3-hydroxy-N-[(2Z,5R,6S,9S,10S,11R)-10-hydroxy-5,11-dimethyl-2-(1-methylpropylidene)-3,7,12-trioxo-9-(3-pyridinylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]- is a natural product found in Streptomyces torulosus with data available.

Scientific Research Applications

Synthesis and Chemical Modification

The derivative of 2-Pyridinecarboxamide has been a subject of interest in synthetic studies aiming at the construction of complex molecular structures. For example, research by Kinoshita and Mori (1985) involved synthesizing compounds from sugar and L-threonine derivatives, aiming to create a pyridomycin precursor, although with limited success (Kinoshita & Mori, 1985). Similarly, Youssef et al. (2012) explored the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, showcasing the utility of 2-Pyridinecarboxamide derivatives in generating biologically active compounds using both conventional and microwave-assisted methods (Youssef, Azab, & Youssef, 2012).

Heterocyclic Compound Synthesis

The compound has been instrumental in synthesizing various heterocyclic compounds. For instance, Ukhin et al. (2015) demonstrated the formation of new compounds like 5-[2-(2-aminophenylamino)-4,4-dimethyl-6-oxocyclohexenyl]-5-hydroxypyrimidine-2,4,6(1H,3H,6H)-trione, revealing the potential for creating diverse molecular structures (Ukhin et al., 2015).

Application in Organic Synthesis

The derivative's role extends to organic synthesis as well. Katoh, Kondoh, and Ohkanda (1996) discussed its use in producing benzyloxycarbonylating agents, illustrating its versatility in chemical transformations (Katoh, Kondoh, & Ohkanda, 1996).

Potential in Developing Antimicrobial Agents

The compound has shown promise in the development of antimicrobial agents. Abu-Melha (2013) synthesized novel heterocycles incorporating the pyrazolopyridine moiety and tested them for antimicrobial properties (Abu-Melha, 2013).

Involvement in Advanced Pharmacological Studies

The 2-Pyridinecarboxamide derivative has also been a key player in pharmacological research, with potential implications in designing drugs with specific properties. For example, Ukrainets et al. (2015) investigated the modification of the pyridine moiety for optimizing biological properties in certain compounds (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

properties

Molecular Formula

C27H32N4O8

Molecular Weight

540.6 g/mol

IUPAC Name

N-[(2Z,5R,6S,9S,10R,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide

InChI

InChI=1S/C27H32N4O8/c1-5-14(2)23-27(37)38-16(4)20(31-25(35)21-19(32)9-7-11-29-21)24(34)30-18(12-17-8-6-10-28-13-17)22(33)15(3)26(36)39-23/h6-11,13,15-16,18,20,22,32-33H,5,12H2,1-4H3,(H,30,34)(H,31,35)/b23-14-/t15-,16-,18+,20+,22-/m1/s1

InChI Key

WHIKSLGSXKIHCA-QJJXMMRLSA-N

Isomeric SMILES

CC/C(=C\1/C(=O)O[C@@H]([C@@H](C(=O)N[C@H]([C@@H]([C@H](C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)/C

SMILES

CCC(=C1C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)C

Canonical SMILES

CCC(=C1C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)C

synonyms

pyridomycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pyridinecarboxamide, 3-hydroxy-N-[(2Z,5R,6S,9S,10S,11R)-10-hydroxy-5,11-dimethyl-2-(1-methylpropylidene)-3,7,12-trioxo-9-(3-pyridinylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-
Reactant of Route 2
2-Pyridinecarboxamide, 3-hydroxy-N-[(2Z,5R,6S,9S,10S,11R)-10-hydroxy-5,11-dimethyl-2-(1-methylpropylidene)-3,7,12-trioxo-9-(3-pyridinylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-
Reactant of Route 3
2-Pyridinecarboxamide, 3-hydroxy-N-[(2Z,5R,6S,9S,10S,11R)-10-hydroxy-5,11-dimethyl-2-(1-methylpropylidene)-3,7,12-trioxo-9-(3-pyridinylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-
Reactant of Route 4
2-Pyridinecarboxamide, 3-hydroxy-N-[(2Z,5R,6S,9S,10S,11R)-10-hydroxy-5,11-dimethyl-2-(1-methylpropylidene)-3,7,12-trioxo-9-(3-pyridinylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-
Reactant of Route 5
2-Pyridinecarboxamide, 3-hydroxy-N-[(2Z,5R,6S,9S,10S,11R)-10-hydroxy-5,11-dimethyl-2-(1-methylpropylidene)-3,7,12-trioxo-9-(3-pyridinylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-
Reactant of Route 6
2-Pyridinecarboxamide, 3-hydroxy-N-[(2Z,5R,6S,9S,10S,11R)-10-hydroxy-5,11-dimethyl-2-(1-methylpropylidene)-3,7,12-trioxo-9-(3-pyridinylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-

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